molecular formula C17H18N2O B2590288 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941540-54-1

2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No. B2590288
CAS RN: 941540-54-1
M. Wt: 266.344
InChI Key: XGKMDZKIVNXSAZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol”, can be analyzed using X-ray crystal structure analysis . This technique provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .

Scientific Research Applications

Synthesis and Characterization

2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol serves as a precursor in the synthesis of complex molecules with diverse applications. For instance, it's involved in the formation of benzofuran derivatives through rearrangement processes, highlighting its utility in synthesizing compounds with potential biological activities (Gutnov et al., 1999). Similarly, its derivatives have been explored for the synthesis of novel imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives, showcasing its versatility in heterocyclic chemistry (Molina et al., 1989).

Non-linear Optical (NLO) Materials

A significant application of benzimidazole derivatives includes their use in developing non-linear optical (NLO) materials. For example, specific benzimidazole compounds have been synthesized and characterized to demonstrate promising potential as NLO materials due to significant molecular hyperpolarizability values (Manikandan et al., 2019). This application is crucial for advancing optical technologies, including laser systems and optical data storage.

Catalysis

In the field of catalysis, benzimidazole derivatives play a pivotal role. They have been utilized as ligands in ruthenium complexes to catalyze the environmentally friendly synthesis of benzimidazoles from primary alcohols and diamines. This process highlights the derivative's contribution to green chemistry by avoiding the use of oxidants or strong bases, offering a greener alternative for synthesizing chemically and pharmaceutically significant compounds (Luo et al., 2017).

Antimicrobial Agents

Research into benzimidazole derivatives also extends to their potential as antimicrobial agents. Novel structures derived from these compounds have shown potent and selective activity against Helicobacter pylori, a significant gastric pathogen. This research underlines the potential of benzimidazole derivatives in developing new antimicrobial agents with specific activity against targeted pathogens (Carcanague et al., 2002).

Material Science

In material science, the exploration of benzimidazole derivatives for surface modification and interaction studies offers insights into corrosion inhibition and material protection strategies. Studies on the adsorption behavior of these compounds on metal surfaces contribute to understanding their potential as corrosion inhibitors, which is vital for extending the lifespan of metal-based structures (Wang et al., 2004).

Future Directions

The future directions for “2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol” would depend on its specific applications and the current state of research in the field. Benzimidazole derivatives have been extensively studied for their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-6-8-14(9-7-13)12-19-16-5-3-2-4-15(16)18-17(19)10-11-20/h2-9,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKMDZKIVNXSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Next, 1-(4-methylbenzyl)-2-(2-hydroxyethyl)benzimidazole was prepared. A mixture of 1-(4-methylbenzyl)-2-methylbenzimidazole (5.1 g, 21 mmol), formaldehyde (82 mmol as 6.7 g of the 37% aqueous solution), and 6.5 g of pyridine were stirred magnetically and heated to 90° C. After 24 h, the mixture was cooled to ambient and concentrated at reduced pressure to deposit a tan oil. The product was purified by flash chromatography (silica gel, 75% dichloromcthane/25% ether), followed by recrystallization from a mixture of 15 mL of methanol plus 10 mL of water. The product was obtained as 1.5 g (41%) of a white solid. 1H NMR (CDCl3)δ 2.31 (s, 3H), 2.99 (t, J=5.4, 2H), 4.12 (t, J=5.4, 2H), 4.4 (br s, 1H), 5.29 (s, 2H), 6.94 (d, J=8.0, 2H), 7.10 (d, J=7.9, 2H), 7.25 (m, 3H), 7.73 (m, 1H). ES−MS m/e 267+ (M+1).
Quantity
5.1 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
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Quantity
6.5 g
Type
solvent
Reaction Step One

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